molecular formula C18H35NO2 B13727970 (R-(Z))-12-Hydroxy-9-octadecenamide CAS No. 35732-94-6

(R-(Z))-12-Hydroxy-9-octadecenamide

Cat. No.: B13727970
CAS No.: 35732-94-6
M. Wt: 297.5 g/mol
InChI Key: VSKRSEHLMRRKOS-FMIVXFBMSA-N
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Description

(R-(Z))-12-Hydroxy-9-octadecenamide is a compound that belongs to the class of fatty acid amides It is characterized by the presence of a hydroxyl group and a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R-(Z))-12-Hydroxy-9-octadecenamide typically involves the reaction of oleic acid with ammonia or an amine under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the amide bond. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of renewable feedstocks, such as plant oils, is also explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(R-(Z))-12-Hydroxy-9-octadecenamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond can be reduced to form a saturated amide.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the double bond.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 12-keto-9-octadecenamide or 12-carboxy-9-octadecenamide.

    Reduction: Formation of 12-hydroxy-octadecanamide.

    Substitution: Formation of 12-chloro-9-octadecenamide or 12-alkyl-9-octadecenamide.

Scientific Research Applications

(R-(Z))-12-Hydroxy-9-octadecenamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its role in cell signaling and membrane structure.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the formulation of lubricants, surfactants, and cosmetics.

Mechanism of Action

The mechanism of action of (R-(Z))-12-Hydroxy-9-octadecenamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it can interact with cannabinoid receptors, influencing pain perception and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Oleamide: A structurally similar compound with a saturated amide group.

    Linoleamide: Contains two double bonds in its structure.

    Stearamide: A saturated fatty acid amide without a hydroxyl group.

Uniqueness

(R-(Z))-12-Hydroxy-9-octadecenamide is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

35732-94-6

Molecular Formula

C18H35NO2

Molecular Weight

297.5 g/mol

IUPAC Name

(E)-12-hydroxyoctadec-9-enamide

InChI

InChI=1S/C18H35NO2/c1-2-3-4-11-14-17(20)15-12-9-7-5-6-8-10-13-16-18(19)21/h9,12,17,20H,2-8,10-11,13-16H2,1H3,(H2,19,21)/b12-9+

InChI Key

VSKRSEHLMRRKOS-FMIVXFBMSA-N

Isomeric SMILES

CCCCCCC(C/C=C/CCCCCCCC(=O)N)O

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)N)O

Origin of Product

United States

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